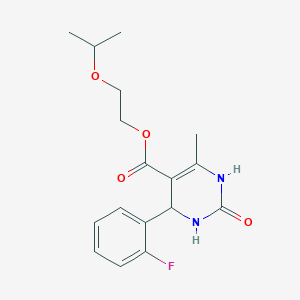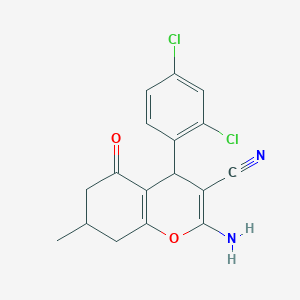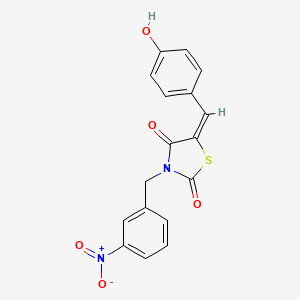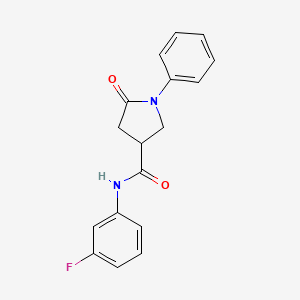![molecular formula C24H26N2O4S B5149663 N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5149663.png)
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide, also known as EPPG, is a chemical compound that has been widely studied for its potential therapeutic applications. EPPG belongs to the class of sulfonylurea compounds and has been found to possess a range of biological activities.
作用機序
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide acts by inhibiting the activity of SUR1, a protein that is involved in the release of insulin from pancreatic beta cells. By inhibiting SUR1, this compound prevents the release of insulin and thereby reduces blood glucose levels. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
This compound has been found to possess a range of biochemical and physiological effects. It has been shown to reduce blood glucose levels in animal models of type 2 diabetes. This compound has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to inhibit the growth of tumor cells in vitro.
実験室実験の利点と制限
One advantage of using N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide in lab experiments is its well-defined mechanism of action. This compound acts by inhibiting the activity of SUR1, which makes it a useful tool for studying the role of SUR1 in insulin release. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide. One area of research is the development of more soluble analogs of this compound that can be used in a wider range of experiments. Another area of research is the investigation of the potential anti-tumor properties of this compound in animal models. Finally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
合成法
The synthesis of N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide involves a series of chemical reactions. The starting material for the synthesis is N-phenyl-N-(2-phenylethyl)glycinamide, which is reacted with ethyl 4-bromobenzenesulfonate to form N-phenyl-N-(2-phenylethyl)-4-bromobenzenesulfonamide. This intermediate is then reacted with sodium ethoxide and ethyl alcohol to form this compound.
科学的研究の応用
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been found to possess antidiabetic, anti-inflammatory, and antitumor properties. This compound has been shown to inhibit the activity of sulfonylurea receptor 1 (SUR1) and prevent the release of insulin from pancreatic beta cells. This makes this compound a potential candidate for the treatment of type 2 diabetes.
特性
IUPAC Name |
2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-2-30-22-13-15-23(16-14-22)31(28,29)26(21-11-7-4-8-12-21)19-24(27)25-18-17-20-9-5-3-6-10-20/h3-16H,2,17-19H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWLRWSSRCLHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5149597.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149605.png)
![4-{[4-(5-{[(4-carboxyphenyl)amino]carbonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5149610.png)
![1-[7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5149618.png)
![N-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methyl-2-propanamine](/img/structure/B5149630.png)
![{8-[4-(2-fluorophenyl)-1-piperazinyl]-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B5149636.png)
![2-(4-{6-fluoro-4-[(4-methylpiperazin-1-yl)carbonyl]quinolin-2-yl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5149646.png)
![ethyl 2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5149654.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B5149668.png)
![methyl 2-{[2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5149676.png)

